Dihydrotetrabenazine

描述

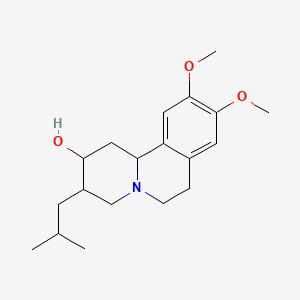

Structure

3D Structure

属性

IUPAC Name |

9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29NO3/c1-12(2)7-14-11-20-6-5-13-8-18(22-3)19(23-4)9-15(13)16(20)10-17(14)21/h8-9,12,14,16-17,21H,5-7,10-11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEQLWGNDNRARGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90956148 | |

| Record name | 9,10-Dimethoxy-3-(2-methylpropyl)-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90956148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3466-75-9, 171598-74-6 | |

| Record name | Dihydrotetrabenazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3466-75-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihydrotetrabenazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003466759 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9,10-Dimethoxy-3-(2-methylpropyl)-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90956148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Reaction mass of (2RS,3RS,11bR)-3-isobutyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ol and (2S,3S,11bS)-3-isobutyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.262.745 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Dihydrotetrabenazine's Mechanism of Action on VMAT2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the mechanism of action of dihydrotetrabenazine (B1670615) (DTBZ) on the vesicular monoamine transporter 2 (VMAT2). This compound, the primary active metabolite of tetrabenazine (B1681281) and its derivatives, is a potent and reversible inhibitor of VMAT2. By binding to VMAT2, DTBZ effectively blocks the uptake of monoamine neurotransmitters—such as dopamine (B1211576), serotonin, and norepinephrine—from the cytoplasm into synaptic vesicles.[1][2] This inhibition leads to the depletion of monoamine stores within presynaptic neurons, thereby reducing their subsequent release into the synaptic cleft.[2] This guide will detail the binding characteristics, functional consequences, and the experimental methodologies used to elucidate this mechanism, presenting quantitative data in a structured format and visualizing key pathways and workflows.

Core Mechanism of Action

The primary pharmacological target of this compound is VMAT2, a transport protein located on the membrane of synaptic vesicles in monoaminergic neurons.[3][4] VMAT2 is responsible for sequestering cytoplasmic monoamines into these vesicles, a critical step for their storage and subsequent exocytotic release.[2]

This compound acts as a high-affinity, reversible inhibitor of VMAT2.[1] Its binding to the transporter prevents the translocation of monoamines into the vesicles.[5] This leads to an accumulation of monoamines in the cytoplasm, where they are susceptible to degradation by enzymes such as monoamine oxidase (MAO).[2] The net effect is a depletion of the readily releasable pool of monoamine neurotransmitters, which underlies the therapeutic effects of DTBZ in hyperkinetic movement disorders like tardive dyskinesia and chorea associated with Huntington's disease.

The interaction of DTBZ with VMAT2 is stereospecific, with different isomers exhibiting varying affinities for the transporter. The (+)-α-dihydrotetrabenazine isomer is recognized as a particularly potent inhibitor of VMAT2.[6][7]

Quantitative Analysis of this compound-VMAT2 Interaction

The affinity and inhibitory potency of this compound and its derivatives on VMAT2 have been quantified in numerous studies. The following tables summarize key quantitative data from in vitro experiments.

Table 1: Binding Affinity of this compound and Related Compounds for VMAT2

| Compound | Preparation | Radioligand | Kd (nM) | Ki (nM) |

| [3H]this compound | Mouse Brain Homogenates | - | 2.4 | - |

| [3H]this compound | Human Brain Homogenates | - | 2.7 | - |

| This compound Chimera | - | [3H]this compound | 26 ± 9 | - |

| Wild-Type this compound | - | [3H]this compound | 18 ± 4 | - |

| (+)-9-trifluoroethoxy-α-dihydrotetrabenazine | - | - | - | 1.48 |

| (+)-α-HTBZ | - | - | - | Potent VMAT2 inhibitor |

| (-)-α-deuHTBZ | - | - | - | Relatively weak VMAT2 inhibitor |

| (+)-β-deuHTBZ | - | - | - | Potently inhibited VMAT2 |

Table 2: Inhibitory Potency of this compound and Derivatives on VMAT2 Function

| Compound | Assay | Preparation | IC50 (nM) |

| This compound | Serotonin Uptake Inhibition | Synaptic Vesicles | 2.6 |

| Compound 13e | [3H]DA Uptake Inhibition | Striatal Synaptosomes | 6.04 ± 0.03 |

| Compound 13e | [3H]DTBZ Binding | - | 5.13 ± 0.16 |

| (+)-9-trifluoroethoxy-α-dihydrotetrabenazine | [3H]DA Uptake Inhibition | Striatal Synaptosomes | 6.11 |

| HTBZ | [3H]DA Uptake Inhibition | Rat Striatal Synaptosomes | 30.61 |

Signaling Pathways and Logical Relationships

The mechanism of DTBZ action can be visualized as a direct inhibition of a key step in monoaminergic neurotransmission.

Caption: Signaling pathway of DTBZ action on VMAT2.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of this compound with VMAT2.

[3H]-Dihydrotetrabenazine ([3H]-DTBZ) Competitive Binding Assay

This assay determines the binding affinity of a test compound for the tetrabenazine binding site on VMAT2 by measuring its ability to compete with the radiolabeled ligand [3H]-DTBZ.[8]

Materials:

-

Synaptic vesicles prepared from rat brain tissue (e.g., striatum).

-

[3H]-DTBZ.

-

Test compound (e.g., this compound derivatives).

-

Assay Buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).

-

Wash Buffer (ice-cold).

-

Glass fiber filters (e.g., GF/C) pre-soaked in 0.5% polyethyleneimine (PEI).

-

Scintillation cocktail.

-

96-well microplates.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Vesicle Preparation: Isolate synaptic vesicles from fresh or frozen rat brain striatum by homogenization and differential centrifugation.[8][9]

-

Incubation: In a 96-well microplate, set up the following reactions in triplicate:

-

Total Binding: Vesicle preparation, [3H]-DTBZ (at a concentration near its Kd), and assay buffer.

-

Non-specific Binding: Vesicle preparation, [3H]-DTBZ, and a high concentration of a known VMAT2 inhibitor (e.g., 10 µM tetrabenazine).

-

Competitive Binding: Vesicle preparation, [3H]-DTBZ, and varying concentrations of the test compound.

-

-

Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.[10]

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters to separate bound from free radioligand.[8]

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.[8]

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.[8]

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value from the resulting sigmoidal dose-response curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of [3H]-DTBZ and Kd is its dissociation constant.[10]

-

Caption: Experimental workflow for a competitive radioligand binding assay.

[3H]-Dopamine ([3H]-DA) Uptake Inhibition Assay

This functional assay measures the ability of a test compound to inhibit the VMAT2-mediated transport of dopamine into synaptic vesicles.[8]

Materials:

-

Synaptic vesicles prepared from rat brain tissue (e.g., striatum).

-

[3H]-DA.

-

Test compound.

-

Assay Buffer.

-

Wash Buffer.

-

Scintillation cocktail and counter.

-

Filtration apparatus.

Procedure:

-

Vesicle Preparation: Isolate synaptic vesicles as described in the binding assay protocol.[8]

-

Pre-incubation: Pre-incubate the isolated vesicles with varying concentrations of the test compound.[8]

-

Uptake Initiation: Initiate the transport process by adding a fixed concentration of [3H]-DA to the vesicle suspension.[8]

-

Incubation: Incubate the mixture at 37°C for a defined period to allow for dopamine uptake.

-

Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove external [3H]-DA.

-

Scintillation Counting: Quantify the amount of [3H]-DA taken up by the vesicles using a scintillation counter.

-

Data Analysis:

-

Determine the percentage of inhibition of [3H]-DA uptake for each concentration of the test compound relative to a control with no inhibitor.

-

Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.

-

Caption: Experimental workflow for a dopamine uptake inhibition assay.

Conclusion

This compound exerts its pharmacological effects through a well-defined mechanism of action centered on the potent and reversible inhibition of VMAT2. This leads to the depletion of vesicular monoamines, thereby modulating monoaminergic neurotransmission. The quantitative data and experimental protocols presented in this guide provide a comprehensive technical overview for researchers and professionals in the field of drug development, facilitating a deeper understanding and further investigation of VMAT2-targeting therapeutics.

References

- 1. droracle.ai [droracle.ai]

- 2. What are VMAT2 inhibitors and how do they work? [synapse.patsnap.com]

- 3. Frontiers | (+)-9-Trifluoroethoxy-α-Dihydrotetrabenazine as a Highly Potent Vesicular Monoamine Transporter 2 Inhibitor for Tardive Dyskinesia [frontiersin.org]

- 4. Synthesis and analysis of this compound derivatives as novel vesicular monoamine transporter 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. neurologylive.com [neurologylive.com]

- 6. Comparing pharmacologic mechanism of action for the vesicular monoamine transporter 2 (VMAT2) inhibitors valbenazine and deutetrabenazine in treating tardive dyskinesia: does one have advantages over the other? | CNS Spectrums | Cambridge Core [cambridge.org]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis of (2S,3R,11bR)-Dihydrotetrabenazine

This technical guide provides a comprehensive overview of the primary synthetic pathway to (2S,3R,11bR)-Dihydrotetrabenazine, a significant metabolite of tetrabenazine (B1681281) and a potent inhibitor of vesicular monoamine transporter 2 (VMAT2). This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and visual diagrams of the synthesis process.

Introduction

(2S,3R,11bR)-Dihydrotetrabenazine is one of the stereoisomers of dihydrotetrabenazine (B1670615), the reduced form of tetrabenazine. The stereochemistry of these compounds is crucial for their biological activity, with different isomers exhibiting vastly different binding affinities for VMAT2. The synthesis of stereochemically pure this compound isomers is therefore of significant interest for both therapeutic applications and research. The most common and practical approach to obtaining (2S,3R,11bR)-Dihydrotetrabenazine is through the stereoselective reduction of the corresponding enantiomerically pure (+)-(3R,11bR)-tetrabenazine.

Primary Synthesis Pathway: Stereoselective Reduction

The principal route for the synthesis of (2S,3R,11bR)-Dihydrotetrabenazine involves a two-step process starting from racemic tetrabenazine:

-

Resolution of (±)-Tetrabenazine: The separation of the desired (+)-(3R,11bR)-enantiomer from the racemic mixture.

-

Stereoselective Reduction: The reduction of the ketone group of (+)-(3R,11bR)-tetrabenazine to the alcohol, yielding (2S,3R,11bR)-Dihydrotetrabenazine.

Step 1: Resolution of (±)-Tetrabenazine

The resolution of racemic tetrabenazine is effectively achieved using a chiral resolving agent, such as (1S)-(+)-10-camphorsulfonic acid, which selectively crystallizes with the desired (+)-(3R,11bR)-enantiomer.

Experimental Protocol:

A solution of racemic tetrabenazine (17 g, 53.6 mmol) in warm acetone (B3395972) (230 mL) is treated with (1S)-(+)-10-camphorsulfonic acid (6.2 g, 26.7 mmol)[1]. The mixture is cooled to room temperature with stirring and left for 48 hours. The resulting crystals are collected. These crystals are then recrystallized from acetone to yield the (1S)-(+)-10-camphorsulfonic acid salt of (+)-(3R,11bR)-tetrabenazine. This salt is subsequently dissolved in methanol (B129727) and neutralized with ammonium (B1175870) hydroxide (B78521) to a pH of 8 to release the free base, (+)-(3R,11bR)-tetrabenazine[1].

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | (±)-Tetrabenazine | [1] |

| Resolving Agent | (1S)-(+)-10-camphorsulfonic acid | [1] |

| Enantiomeric Excess (ee) of (+)-1 | >99% | [1] |

Step 2: Stereoselective Reduction of (+)-(3R,11bR)-Tetrabenazine

The ketone at the C-2 position of (+)-(3R,11bR)-tetrabenazine is stereoselectively reduced to a hydroxyl group. The choice of reducing agent is critical to favor the formation of the (2S) stereocenter. L-Selectride® has been shown to be an effective reagent for this transformation, yielding the desired (2S,3R,11bR)-dihydrotetrabenazine, also referred to as (+)-3 in some literature[1].

Experimental Protocol:

To a solution of (+)-(3R,11bR)-tetrabenazine (14 g, 44.2 mmol, ee >99%) in a mixture of ethanol (B145695) (70 mL) and tetrahydrofuran (B95107) (70 mL) at 0 °C, L-Selectride® (1 M, 126 mL) is added dropwise[1]. The reaction mixture is stirred at 0 °C for 40 minutes. Following this, the mixture is poured into 400 mL of ice-water and extracted with ether. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated under vacuum at a temperature below 25 °C and protected from light to yield the product as a yellow oil[1].

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | (+)-(3R,11bR)-Tetrabenazine | [1] |

| Reducing Agent | L-Selectride® | [1] |

| Product | (2S,3R,11bR)-Dihydrotetrabenazine | [1] |

| Yield | 43% | [1] |

Alternative Synthesis Pathway: Asymmetric Synthesis

An alternative to the resolution and reduction pathway is the multi-step asymmetric synthesis starting from simpler achiral precursors, such as a dihydroisoquinoline derivative. This approach builds the chiral centers into the molecule sequentially through various stereoselective reactions. One reported asymmetric synthesis utilizes a palladium-catalyzed asymmetric malonate addition to a dihydroisoquinoline to set the initial stereocenter, followed by a series of diastereoselective transformations to construct the remaining asymmetric centers[2]. While offering an elegant route to enantiomerically pure tetrabenazine and its derivatives, these multi-step syntheses can be more complex and may result in lower overall yields compared to the resolution-reduction strategy[2].

Visualization of Synthesis Pathway

The following diagram illustrates the primary synthesis pathway for (2S,3R,11bR)-Dihydrotetrabenazine.

Caption: Synthesis of (2S,3R,11bR)-Dihydrotetrabenazine.

Experimental Workflow

The logical flow of the experimental process is depicted in the diagram below.

References

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Dihydrotetrabenazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrotetrabenazine (B1670615) (HTBZ) is the principal active metabolite of tetrabenazine (B1681281) (TBZ), deutetrabenazine, and valbenazine (B1662120), drugs primarily used in the management of hyperkinetic movement disorders such as Huntington's disease-associated chorea and tardive dyskinesia.[1][2][3] The therapeutic effects of these parent drugs are mediated through the various stereoisomers of this compound.[4][5] This document provides a comprehensive technical overview of the pharmacodynamics and pharmacokinetics of these HTBZ isomers, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms.

Tetrabenazine is administered as a racemic mixture and is metabolized by carbonyl reductases into four active HTBZ stereoisomers: (+)-α-HTBZ, (-)-α-HTBZ, (+)-β-HTBZ, and (-)-β-HTBZ.[4] Deutetrabenazine, a deuterated form of tetrabenazine, also produces four corresponding deuterated HTBZ metabolites, but with altered pharmacokinetic profiles.[6][7] In contrast, valbenazine is a prodrug specifically designed to deliver the single, potent VMAT2 inhibitor, (+)-α-HTBZ.[5][6] Understanding the distinct properties of these isomers is critical for optimizing drug design and clinical application.

Pharmacodynamics

Mechanism of Action: VMAT2 Inhibition

The primary pharmacodynamic effect of this compound is the reversible inhibition of the vesicular monoamine transporter 2 (VMAT2).[3][4] VMAT2 is a crucial protein located on the membrane of presynaptic vesicles within neurons of the central nervous system.[2][8] Its function is to transport cytosolic monoamines—such as dopamine (B1211576), serotonin, norepinephrine, and histamine—into synaptic vesicles for storage and subsequent release into the synaptic cleft.[8][9]

By inhibiting VMAT2, HTBZ isomers prevent the sequestration of monoamines into these vesicles.[8] The monoamines that remain in the cytoplasm are then susceptible to degradation by monoamine oxidase (MAO).[4][9] The net result is a depletion of monoamine stores in presynaptic terminals, leading to reduced neurotransmitter release upon neuronal firing. The clinical efficacy in hyperkinetic disorders is primarily attributed to the depletion of dopamine in the striatum.[4][5]

Binding Affinity and Selectivity

The various stereoisomers of HTBZ exhibit significantly different binding affinities for VMAT2 and other off-target receptors. The (+)-α-HTBZ isomer is recognized as the most potent and selective VMAT2 inhibitor.[5][6] In contrast, other isomers, particularly those derived from deutetrabenazine, show weaker VMAT2 binding but appreciable affinity for other receptors, which may contribute to the overall pharmacological profile and potential side effects.[6][10]

Table 1: VMAT2 and Off-Target Receptor Binding Affinities (Ki, nM) of HTBZ Isomers

| Isomer/Metabolite | VMAT2 Ki (nM) | Dopamine D2S Ki (nM) | Serotonin 5-HT1A Ki (nM) | Serotonin 5-HT2B Ki (nM) | Serotonin 5-HT7 Ki (nM) |

|---|---|---|---|---|---|

| From Valbenazine | |||||

| (+)-α-HTBZ | 1.4[6] | >10,000[6] | >10,000[6] | >10,000[6] | >10,000[6] |

| From Deutetrabenazine | |||||

| (+)-α-deuHTBZ | 1.5[6] | >10,000[6] | >10,000[6] | >10,000[6] | >10,000[6] |

| (+)-β-deuHTBZ | 12.4[6] | >10,000[6] | >10,000[6] | >10,000[6] | >10,000[6] |

| (-)-α-deuHTBZ | ~2678* | 1100[6] | 300[6] | 1100[6] | 110[6] |

| (-)-β-deuHTBZ | ~1128* | 440[6] | >10,000[6] | >10,000[6] | >10,000[6] |

*Calculated based on reported relative weakness compared to (+)-β-deuHTBZ.[6]

Pharmacokinetics

Absorption and Metabolism

This compound itself is not administered directly but is formed in vivo from its parent drugs.

-

Deutetrabenazine: Following oral administration, deutetrabenazine is extensively metabolized by hepatic carbonyl reductases to its active alpha- and beta-dihydrotetrabenazine metabolites (α-HTBZ and β-HTBZ).[4][8] These active metabolites are subsequently metabolized via O-demethylation, primarily by the cytochrome P450 enzyme CYP2D6.[4][11] The deuteration of specific methoxy (B1213986) groups in deutetrabenazine slows this CYP2D6-mediated metabolism, resulting in a longer half-life and reduced peak plasma concentrations of the active metabolites compared to non-deuterated tetrabenazine.[7][8]

-

Valbenazine: Valbenazine is a valine ester prodrug of (+)-α-HTBZ.[4] It is designed for improved absorption and is rapidly hydrolyzed to form a single active metabolite, (+)-α-HTBZ.[4][5] This specific metabolic pathway avoids the formation of other less potent or less selective isomers.[6]

Pharmacokinetic Parameters

The pharmacokinetic profiles of the HTBZ isomers differ substantially depending on the parent drug. Following administration of deutetrabenazine, the (-)-α-deuHTBZ isomer is the most abundant, representing 66% of circulating metabolites, while the potent VMAT2 inhibitor (+)-β-deuHTBZ accounts for only 29%.[6][10] The (+)-α-HTBZ metabolite from valbenazine has a significantly longer half-life (~22 hours) compared to the primary active metabolite of deutetrabenazine, (+)-β-deuHTBZ (~8 hours), supporting once-daily dosing for valbenazine.[6][12]

Table 2: Mean Pharmacokinetic Parameters of HTBZ Isomers in Healthy Subjects

| Isomer/Metabolite | Parent Drug | Cmax (ng/mL) | Tmax (hr) | AUC0-inf (ng·hr/mL) | Half-life (t½) (hr) |

|---|---|---|---|---|---|

| (+)-α-HTBZ | Valbenazine | 24.3 | 6.0 | 794 | 22.2[6] |

| (+)-α-deuHTBZ | Deutetrabenazine | 1.8 | 3.0 | 17.5 | 7.5[6] |

| (+)-β-deuHTBZ | Deutetrabenazine | 10.3 | 3.0 | 123 | 7.7[6] |

| (-)-α-deuHTBZ | Deutetrabenazine | 23.9 | 4.0 | 409 | 9.8[6] |

| (-)-β-deuHTBZ | Deutetrabenazine | 1.2 | 4.0 | 11.2 | 7.5[6] |

(Data derived from an open-label, crossover study in healthy subjects).[6]

Experimental Protocols

Pharmacodynamic Analysis: VMAT2 Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity (Ki) of test compounds for VMAT2.[13][14]

Objective: To quantify the binding affinity of HTBZ isomers to VMAT2 expressed in cell membranes.

Materials:

-

Cell membrane preparations expressing human VMAT2.[13]

-

Radioligand: [³H]this compound ([³H]DTBZ).[13]

-

Non-specific binding control: High concentration of unlabeled tetrabenazine or reserpine.[13]

-

Binding buffer (e.g., 20 mM Tris, 150 mM NaCl, pH 8.0).[13][15]

-

Test compounds (HTBZ isomers) at various concentrations.

-

96-well plates, glass fiber filters, cell harvester, scintillation counter, and scintillation cocktail.[13]

Methodology:

-

Reagent Preparation: Dilute membrane preparations, [³H]DTBZ, and test compounds to desired working concentrations in ice-cold binding buffer.

-

Assay Setup: In a 96-well plate, set up triplicate wells for:

-

Incubation: Incubate the plate at room temperature for a sufficient time (e.g., 60-120 minutes) to reach binding equilibrium.[13]

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound and free radioligand.[13]

-

Washing: Wash filters multiple times with ice-cold binding buffer to remove any remaining unbound radioactivity.[13]

-

Quantification: Place filters into scintillation vials, add scintillation cocktail, and measure radioactivity (counts per minute) using a scintillation counter.[13]

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve and determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.[13]

Pharmacokinetic Analysis: LC-MS/MS Quantification in Plasma

This protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of tetrabenazine and its HTBZ metabolites in human plasma.[16][17]

Objective: To accurately measure the plasma concentrations of α-HTBZ and β-HTBZ over time.

Materials:

-

Human plasma samples collected in K2-EDTA tubes.[12]

-

Analytes (α-HTBZ, β-HTBZ) and an internal standard (IS), such as tetrabenazine-d7.[16]

-

Solid-phase extraction (SPE) cartridges (e.g., C18).[16]

-

LC-MS/MS system (e.g., API-4000).[16]

-

Chromatography column (e.g., Zorbax SB C18).[16]

-

Mobile phase (e.g., acetonitrile (B52724) and 5 mM ammonium (B1175870) acetate, 60:40 v/v).[16]

-

Reagents for protein precipitation and sample reconstitution.

Methodology:

-

Sample Preparation (Solid-Phase Extraction):

-

Thaw plasma samples and aliquot 200 µL.[16]

-

Add the internal standard (tetrabenazine-d7) to all samples, standards, and quality controls.

-

Condition the C18 SPE cartridges.

-

Load the plasma samples onto the cartridges.

-

Wash the cartridges to remove interferences.

-

Elute the analytes and the IS from the cartridges.

-

-

Sample Processing: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase.[16]

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into the LC-MS/MS system.

-

Perform chromatographic separation on the C18 column at a flow rate of 0.8 mL/min.[16]

-

Utilize an API-4000 mass spectrometer with electrospray ionization (ESI) in positive mode.

-

Monitor the specific precursor-to-product ion transitions for each analyte and the IS in Multiple Reaction Monitoring (MRM) mode.[16][17]

-

-

Quantification:

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the IS against the nominal concentration of the calibration standards.

-

Determine the concentrations of HTBZ isomers in the plasma samples by interpolating their peak area ratios from the linear regression of the calibration curve.[16]

-

Drug Interactions

The metabolism of HTBZ isomers is highly dependent on the CYP2D6 enzyme.[11][18] Consequently, there is a significant potential for drug-drug interactions with concomitant administration of strong CYP2D6 inhibitors or inducers.

-

CYP2D6 Inhibitors: Co-administration with strong CYP2D6 inhibitors (e.g., paroxetine (B1678475), bupropion) can significantly increase the plasma exposure (AUC) of HTBZ metabolites.[6] For patients taking such inhibitors, or for individuals identified as CYP2D6 poor metabolizers, dose reduction of the parent drug is recommended to avoid potential adverse effects.[6][18] For example, co-administration of valbenazine with the potent CYP2D6 inhibitor paroxetine resulted in a 1.9-fold increase in the total exposure to (+)-α-HTBZ.[6]

-

CYP3A4 Interactions: Valbenazine's initial conversion to its active metabolite involves CYP3A4.[18] Therefore, strong CYP3A4 inducers (e.g., carbamazepine, rifampin) are not recommended for use with valbenazine.[18]

Conclusion

This compound is the pharmacologically active entity responsible for the therapeutic effects of several VMAT2-inhibiting drugs. The specific pharmacokinetic and pharmacodynamic profiles are dictated by the stereoisomers generated from the parent compound. Valbenazine offers a targeted approach by delivering only the highly potent and selective (+)-α-HTBZ isomer, which has a long half-life suitable for once-daily dosing.[6] Deutetrabenazine provides a mixture of four deuterated isomers with an extended half-life compared to tetrabenazine, but with a more complex pharmacological profile involving off-target receptor interactions.[4][6] A thorough understanding of the properties of each isomer, elucidated through robust experimental methods, is essential for the continued development of VMAT2 inhibitors and for the safe and effective clinical management of patients with hyperkinetic movement disorders.

References

- 1. Differences in this compound Isomer Concentrations Following Administration of Tetrabenazine and Valbenazine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (+)-9-Trifluoroethoxy-α-Dihydrotetrabenazine as a Highly Potent Vesicular Monoamine Transporter 2 Inhibitor for Tardive Dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Comparing pharmacologic mechanism of action for the vesicular monoamine transporter 2 (VMAT2) inhibitors valbenazine and deutetrabenazine in treating tardive dyskinesia: does one have advantages over the other? | CNS Spectrums | Cambridge Core [cambridge.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Pharmacokinetic and Metabolic Profile of Deutetrabenazine (TEV‐50717) Compared With Tetrabenazine in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What is the mechanism of Deutetrabenazine? [synapse.patsnap.com]

- 9. benchchem.com [benchchem.com]

- 10. Pharmacokinetic and Pharmacologic Characterization of the this compound Isomers of Deutetrabenazine and Valbenazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Vesicular Monoamine Transporter 2 (VMAT2) Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. Structural mechanisms for VMAT2 inhibition by tetrabenazine - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Liquid chromatography-tandem mass spectrometric assay for the determination of tetrabenazine and its active metabolites in human plasma: a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. medcentral.com [medcentral.com]

In Vitro Activity of Dihydrotetrabenazine Isomers: A Technical Guide

This technical guide provides an in-depth analysis of the in vitro activity of dihydrotetrabenazine (B1670615) (DHTBZ) isomers, focusing on their interaction with the vesicular monoamine transporter 2 (VMAT2). This document is intended for researchers, scientists, and drug development professionals working on neuropharmacology and the development of therapeutics for hyperkinetic movement disorders.

Tetrabenazine (B1681281) (TBZ) is a well-established treatment for chorea associated with Huntington's disease. Its therapeutic action is primarily mediated by its active metabolites, the this compound isomers, which are potent VMAT2 inhibitors.[1][2] VMAT2 is a crucial transporter responsible for packaging monoamines, such as dopamine (B1211576), serotonin, and norepinephrine, into synaptic vesicles for subsequent release.[1][2][3] By inhibiting VMAT2, DHTBZ isomers lead to the depletion of these neurotransmitters in the central nervous system, thereby alleviating the symptoms of hyperkinetic disorders.[1]

The metabolic reduction of the 2-keto group of tetrabenazine results in the formation of multiple DHTBZ stereoisomers.[1][2] These isomers exhibit significant differences in their binding affinities for VMAT2, highlighting the stereospecific nature of this interaction.[1][4][5] Understanding the in vitro activity of each isomer is critical for the development of more potent and safer VMAT2 inhibitors.

Quantitative Analysis of VMAT2 Binding Affinity

The primary measure of in vitro activity for this compound isomers is their binding affinity for VMAT2, typically expressed as the inhibitor constant (Kᵢ). The following tables summarize the Kᵢ values for the eight stereoisomers of DHTBZ, as well as the enantiomers of tetrabenazine, as reported in the scientific literature.

Table 1: VMAT2 Binding Affinities of this compound (DHTBZ) Stereoisomers

| Stereoisomer | Configuration | Kᵢ (nM) | Reference |

| (+)-α-DHTBZ | (2R,3R,11bR) | 3.96 ± 0.40 | [1] |

| 0.97 ± 0.48 | [4] | ||

| 1.9 | [1] | ||

| 1.4 | [6] | ||

| (-)-α-DHTBZ | (2S,3S,11bS) | 202 | [1] |

| 2200 ± 300 | [4] | ||

| (+)-β-DHTBZ | (2S,3R,11bR) | 13.4 ± 1.36 | [1] |

| (-)-β-DHTBZ | (2R,3S,11bS) | 2460 ± 333 | [1] |

| 714 | [1] | ||

| (+)-cis-DHTBZ | (2R,3S,11bR) | 71.1 ± 6.66 | [1] |

| (-)-cis-DHTBZ | (2S,3R,11bS) | 4630 ± 350 | [1] |

| (+)-cis-DHTBZ | (2S,3S,11bR) | 593 ± 69.7 | [1] |

Table 2: VMAT2 Binding Affinities of Tetrabenazine (TBZ) Enantiomers

| Enantiomer | Configuration | Kᵢ (nM) | Reference |

| (+)-TBZ | (3R,11bR) | 4.47 ± 0.21 | [1] |

| (-)-TBZ | (3S,11bS) | 36,400 | [1] |

The data clearly indicate that the (3R,11bR)-configuration is crucial for high-affinity binding to VMAT2.[1] Notably, (+)-α-dihydrotetrabenazine [(2R,3R,11bR)-DHTBZ] consistently demonstrates the highest affinity for VMAT2, with Kᵢ values in the low nanomolar range.[1][4] In contrast, isomers with a (3S,11bS) or (3S,11bR) configuration exhibit significantly weaker binding.[1]

Functional In Vitro Activity

Beyond binding affinity, the functional inhibition of VMAT2 is a key measure of a compound's in vitro activity. This is often assessed through dopamine uptake assays in synaptosomes.

Table 3: In Vitro Functional Activity of this compound Derivatives

| Compound | IC₅₀ (nM) for [³H]DA Uptake | Reference |

| (+)-9-trifluoroethoxy-α-DHTBZ | 6.11 | [7] |

| (-)-9-trifluoroethoxy-α-DHTBZ | 129 | [7] |

| (+)-α-HTBZ (HTBZ) | 30.61 | [7] |

These results corroborate the binding affinity data, with the (+)-enantiomer of the 9-trifluoroethoxy derivative of α-DHTBZ showing potent inhibition of dopamine uptake, approximately five-fold stronger than the parent (+)-α-HTBZ.[7]

Experimental Protocols

VMAT2 Radioligand Binding Assay

This assay determines the binding affinity of test compounds by measuring their ability to displace a radiolabeled ligand from VMAT2.

Objective: To determine the Kᵢ of this compound isomers for VMAT2.

Materials:

-

Rat brain striatal tissue or human platelet homogenates as a source of VMAT2.[6]

-

Test compounds (this compound isomers).

-

(±)-Tetrabenazine for determining non-specific binding.[1]

-

Incubation buffer (e.g., Tris-HCl).

-

Whatman GF/B filters, presoaked in 0.5% polyethyleneimine (PEI).[1]

-

Scintillation fluid.

-

Brandel R48 filtering manifold or equivalent.[1]

-

Scintillation counter.

Procedure:

-

Prepare rat striatal tissue homogenates.

-

In incubation tubes, add a fixed concentration of [³H]DHTBZ (e.g., 2 nM).[1]

-

Add varying concentrations of the test compound (this compound isomer) across a range of concentrations.

-

For non-specific binding control tubes, add a high concentration of unlabeled (±)-tetrabenazine (e.g., 20 µM).[1]

-

Add the striatal tissue preparation to initiate the binding reaction.

-

Incubate at a specified temperature (e.g., room temperature) for a defined period.

-

Terminate the incubation by rapid filtration through Whatman GF/B filters using a filtering manifold.[1]

-

Wash the filters multiple times with ice-cold buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding at each concentration of the test compound.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

[³H]Dopamine Uptake Assay

This functional assay measures the ability of test compounds to inhibit the uptake of dopamine into synaptic vesicles.

Objective: To determine the IC₅₀ of this compound isomers for the inhibition of VMAT2-mediated dopamine transport.

Materials:

-

Rat striatal synaptosomes.[7]

-

[³H]Dopamine ([³H]DA).[7]

-

Test compounds (this compound isomers).

-

Uptake buffer.

-

Scintillation fluid.

-

Scintillation counter.

Procedure:

-

Prepare rat striatal synaptosomes.

-

Pre-incubate the synaptosomes with varying concentrations of the test compound.

-

Initiate the uptake by adding a fixed concentration of [³H]DA.

-

Incubate for a short period at a controlled temperature (e.g., 37°C).

-

Terminate the uptake by rapid filtration through glass fiber filters and washing with ice-cold buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Determine the IC₅₀ value, which is the concentration of the test compound that causes 50% inhibition of dopamine uptake.[7]

Visualized Workflows and Mechanisms

Metabolic Pathway of Tetrabenazine

Tetrabenazine is a prodrug that is rapidly metabolized in vivo to its active this compound metabolites. The following diagram illustrates this metabolic conversion.

Caption: Metabolic conversion of tetrabenazine to its this compound isomers.

Mechanism of VMAT2 Inhibition

The therapeutic effect of this compound isomers stems from their inhibition of VMAT2, which leads to the depletion of monoaminergic neurotransmitters.

Caption: Mechanism of VMAT2 inhibition by (+)-α-dihydrotetrabenazine.

Conclusion

The in vitro evaluation of this compound isomers reveals a pronounced stereospecificity in their interaction with VMAT2. The (+)-α-dihydrotetrabenazine isomer, with a (2R,3R,11bR) configuration, consistently emerges as the most potent inhibitor of VMAT2 binding and function. This detailed understanding of the structure-activity relationship is fundamental for the rational design of novel VMAT2 inhibitors with improved efficacy and safety profiles for the treatment of hyperkinetic movement disorders. The experimental protocols and mechanistic diagrams provided in this guide serve as a valuable resource for researchers in this field.

References

- 1. Preparation and evaluation of tetrabenazine enantiomers and all eight stereoisomers of this compound as VMAT2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Binding of alpha-dihydrotetrabenazine to the vesicular monoamine transporter is stereospecific - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Preparation and Characterization of Tetrabenazine Enantiomers against Vesicular Monoamine Transporter 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. (+)-9-Trifluoroethoxy-α-Dihydrotetrabenazine as a Highly Potent Vesicular Monoamine Transporter 2 Inhibitor for Tardive Dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]

Dihydrotetrabenazine as a VMAT2 Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydrotetrabenazine (B1670615) (DTBZ), a primary active metabolite of tetrabenazine (B1681281) and its deuterated analogue deutetrabenazine, is a potent and selective inhibitor of the vesicular monoamine transporter 2 (VMAT2). By reversibly blocking VMAT2, DTBZ disrupts the packaging of monoamine neurotransmitters—such as dopamine (B1211576), serotonin, norepinephrine, and histamine—into presynaptic vesicles. This leads to their cytoplasmic degradation and a subsequent reduction in their synaptic release. This mechanism of action underpins its therapeutic efficacy in hyperkinetic movement disorders, including tardive dyskinesia and chorea associated with Huntington's disease. This technical guide provides an in-depth overview of the core pharmacology of this compound, including its mechanism of action, binding affinities, pharmacokinetic and pharmacodynamic properties, and the experimental protocols used for its characterization.

Introduction to VMAT2 and this compound

Vesicular monoamine transporter 2 (VMAT2) is a crucial protein in the central nervous system responsible for the transport of cytosolic monoamines into synaptic vesicles, a process vital for neurotransmission.[1][2] VMAT2 is a 12-transmembrane domain glycoprotein (B1211001) that functions as an antiporter, utilizing a proton gradient established by a vesicular H+-ATPase to drive monoamine uptake.[3] Its inhibition leads to the depletion of vesicular monoamines, which are then susceptible to metabolism by monoamine oxidase in the cytoplasm.[4]

Tetrabenazine (TBZ) is a reversible VMAT2 inhibitor, but its pharmacological activity is primarily attributed to its active metabolites, the this compound (HTBZ) isomers.[5][6] Valbenazine (B1662120) is a prodrug that is metabolized to a single active metabolite, the (+)-α-HTBZ isomer.[6][7] Deutetrabenazine, a deuterated form of tetrabenazine, is also metabolized to active deuterated HTBZ isomers.[7] The various stereoisomers of this compound exhibit different binding affinities for VMAT2 and varying pharmacokinetic profiles.[7][8]

Mechanism of Action

This compound exerts its pharmacological effects by non-competitively and reversibly binding to VMAT2.[6][9] This binding prevents the translocation of monoamine neurotransmitters from the cytoplasm into synaptic vesicles.[1] The resulting depletion of vesicular monoamines leads to a decrease in their release into the synaptic cleft, thereby reducing monoaminergic neurotransmission.[10] This is particularly relevant in hyperkinetic movement disorders, which are often associated with dopamine receptor hypersensitivity or excessive dopaminergic activity.[11] By reducing the amount of available dopamine, DTBZ helps to alleviate the symptoms of these conditions.[10]

References

- 1. (+)-9-Trifluoroethoxy-α-Dihydrotetrabenazine as a Highly Potent Vesicular Monoamine Transporter 2 Inhibitor for Tardive Dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and analysis of this compound derivatives as novel vesicular monoamine transporter 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. neurologylive.com [neurologylive.com]

- 4. benchchem.com [benchchem.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Differences in this compound Isomer Concentrations Following Administration of Tetrabenazine and Valbenazine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacokinetic and Pharmacologic Characterization of the this compound Isomers of Deutetrabenazine and Valbenazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Preparation and evaluation of tetrabenazine enantiomers and all eight stereoisomers of this compound as VMAT2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. Comparing pharmacologic mechanism of action for the vesicular monoamine transporter 2 (VMAT2) inhibitors valbenazine and deutetrabenazine in treating tardive dyskinesia: does one have advantages over the other? | CNS Spectrums | Cambridge Core [cambridge.org]

- 11. Deutetrabenazine in the treatment of tardive dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of Dihydrotetrabenazine: A Technical Guide to its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrotetrabenazine (B1670615) (DTBZ) stands as a pivotal molecule in the landscape of neuropharmacology, primarily recognized as the key active metabolite of tetrabenazine (B1681281), the first approved treatment for chorea associated with Huntington's disease. This in-depth technical guide delves into the discovery, development, and mechanism of action of this compound, offering a comprehensive resource for researchers and professionals in drug development. Its journey from a metabolite of a repurposed antipsychotic to a highly specific molecular probe and the foundation for next-generation therapeutics illustrates a compelling narrative of targeted drug design and development.

From Serendipity to Specificity: The Discovery of this compound

The story of this compound begins with its parent compound, tetrabenazine. Synthesized in the 1950s, tetrabenazine was initially explored for its antipsychotic properties. Its true therapeutic potential, however, was realized in the management of hyperkinetic movement disorders.[1] The elucidation of its mechanism of action in the 1970s revealed that tetrabenazine acts as a reversible inhibitor of the vesicular monoamine transporter 2 (VMAT2).[1] VMAT2 is a crucial transporter protein responsible for packaging monoamine neurotransmitters—such as dopamine (B1211576), norepinephrine, serotonin, and histamine—from the neuronal cytoplasm into synaptic vesicles for subsequent release.[1][2]

Early preclinical studies investigating the metabolism of tetrabenazine identified this compound as its principal active metabolite. It was discovered that tetrabenazine is rapidly and extensively metabolized in the liver by carbonyl reductase to four main isomers of this compound.[3][4] Subsequent research revealed that the pharmacological activity of tetrabenazine is primarily attributable to these this compound metabolites, which exhibit a high affinity for VMAT2.[5]

Mechanism of Action: VMAT2 Inhibition and its Downstream Consequences

The therapeutic and imaging applications of this compound are rooted in its specific and high-affinity binding to VMAT2. By inhibiting VMAT2, this compound prevents the loading of monoamines into synaptic vesicles.[5] This leads to an accumulation of monoamines in the cytoplasm, where they are susceptible to degradation by monoamine oxidase (MAO). The net effect is a depletion of monoamine stores in presynaptic terminals, leading to reduced neurotransmitter release into the synaptic cleft and a dampening of postsynaptic signaling. In conditions characterized by excessive dopaminergic activity, such as Huntington's chorea and tardive dyskinesia, this reduction in dopamine availability helps to alleviate the hyperkinetic movements.[6]

The affinity of this compound for VMAT2 is highly stereospecific. The (+)-α-dihydrotetrabenazine enantiomer exhibits the highest affinity for VMAT2, while other isomers have varying degrees of potency.[7] This stereoselectivity has been a critical factor in the development of newer, more refined VMAT2 inhibitors.

Signaling Pathway of VMAT2 Inhibition

Figure 1: Signaling pathway of VMAT2 inhibition by this compound.

Quantitative Pharmacology of this compound Isomers

The binding affinity of the different stereoisomers of this compound to VMAT2 varies significantly. This has been a key area of research, as understanding these differences has guided the development of more selective and potent drugs.

| Compound/Isomer | VMAT2 Binding Affinity (Ki, nM) | Reference |

| (+)-α-Dihydrotetrabenazine | 1.4 - 3.96 | |

| (-)-α-Dihydrotetrabenazine | ~3000 | |

| (+)-β-Dihydrotetrabenazine | 12.4 - 13.4 | [7] |

| (-)-β-Dihydrotetrabenazine | ~1100 | [8] |

| (+)-Tetrabenazine | 4.47 | [7] |

| (-)-Tetrabenazine | 36,400 | [7] |

Table 1: VMAT2 Binding Affinities of this compound Isomers and Tetrabenazine Enantiomers.

Experimental Protocols

Synthesis of (+)-α-Dihydrotetrabenazine

A common method for the synthesis of enantiomerically pure (+)-α-dihydrotetrabenazine involves the stereoselective reduction of (+)-tetrabenazine.

Protocol: Stereoselective Reduction of (+)-Tetrabenazine

-

Resolution of Racemic Tetrabenazine: Racemic tetrabenazine is resolved using a chiral resolving agent, such as (1S)-(+)-10-camphorsulfonic acid, to selectively crystallize the (+)-(3R,11bR)-enantiomer.

-

Stereoselective Reduction: The purified (+)-tetrabenazine is dissolved in a suitable solvent (e.g., ethanol (B145695) or tetrahydrofuran).

-

A reducing agent, such as sodium borohydride (B1222165) or a borane-dimethyl sulfide (B99878) complex, is added to the solution at a controlled temperature (e.g., 0°C or -20°C).

-

The reaction is stirred for a specified time to allow for the complete reduction of the ketone group to a hydroxyl group, yielding (+)-α-dihydrotetrabenazine.

-

The reaction is quenched, and the product is extracted and purified using standard organic chemistry techniques.

Figure 2: General workflow for the synthesis of (+)-α-dihydrotetrabenazine.

VMAT2 Radioligand Binding Assay

This assay is used to determine the binding affinity of compounds to VMAT2.

Protocol: [³H]this compound Binding Assay

-

Membrane Preparation: A tissue source rich in VMAT2 (e.g., rat striatum) is homogenized and centrifuged to isolate a membrane fraction.

-

Assay Setup: In a 96-well plate, the membrane preparation is incubated with a constant concentration of [³H]this compound and varying concentrations of the test compound.

-

Incubation: The plate is incubated to allow the binding to reach equilibrium.

-

Filtration: The contents of each well are rapidly filtered through a glass fiber filter to separate the bound from the free radioligand.

-

Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: The radioactivity retained on each filter is measured using a scintillation counter.

-

Data Analysis: The data are analyzed to determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand), from which the Ki (inhibitory constant) can be calculated.

Figure 3: Experimental workflow for a VMAT2 radioligand binding assay.

The Next Generation: Deutetrabenazine and Valbenazine (B1662120)

The understanding of this compound's pharmacology laid the groundwork for the development of second-generation VMAT2 inhibitors with improved pharmacokinetic profiles.

Deutetrabenazine: This is a deuterated form of tetrabenazine. The substitution of hydrogen with deuterium (B1214612) at key metabolic sites slows down its metabolism, leading to a longer half-life and more stable plasma concentrations of the active this compound metabolites. This allows for less frequent dosing and may reduce the peak-dose side effects associated with tetrabenazine.

Valbenazine: This is a prodrug of (+)-α-dihydrotetrabenazine. After oral administration, valbenazine is converted to (+)-α-dihydrotetrabenazine, the most potent VMAT2 inhibitor among the this compound isomers.[9] This targeted delivery of the most active metabolite aims to enhance efficacy and improve the side-effect profile.

Clinical Data of Second-Generation VMAT2 Inhibitors

The clinical development of deutetrabenazine and valbenazine has demonstrated their efficacy and safety in treating hyperkinetic movement disorders.

| Drug | Indication | Key Efficacy Outcome | Adverse Events (Common) | Reference |

| Deutetrabenazine | Huntington's Chorea | Significant reduction in Total Maximal Chorea (TMC) score vs. placebo. | Somnolence, diarrhea, dry mouth, fatigue. | [2][4] |

| Tardive Dyskinesia | Significant reduction in Abnormal Involuntary Movement Scale (AIMS) score vs. placebo. | Nasopharyngitis, insomnia. | [7] | |

| Valbenazine | Tardive Dyskinesia | Significant reduction in AIMS score vs. placebo. | Somnolence, anticholinergic effects. | [10] |

Table 2: Summary of Key Clinical Trial Data for Deutetrabenazine and Valbenazine.

| Drug | Active Metabolites | Tmax (metabolite) | Half-life (metabolite) | Reference |

| Deutetrabenazine | deuterated α- and β-dihydrotetrabenazine | ~3-4 hours | ~9-10 hours | [8] |

| Valbenazine | (+)-α-dihydrotetrabenazine | ~4-8 hours | ~15-22 hours | [11] |

Table 3: Pharmacokinetic Parameters of the Active Metabolites of Deutetrabenazine and Valbenazine.

This compound in Molecular Imaging

Radiolabeled versions of this compound, particularly with carbon-11 (B1219553) ([¹¹C]) or fluorine-18 (B77423) ([¹⁸F]), have become invaluable tools for in vivo imaging of VMAT2 using Positron Emission Tomography (PET).[12] PET imaging with these radioligands allows for the non-invasive quantification of VMAT2 density in the brain. This has significant applications in the study of neurodegenerative diseases like Parkinson's disease, where a loss of dopaminergic neurons leads to a reduction in striatal VMAT2 density.[12]

Conclusion

The journey of this compound from a metabolite of an older drug to a cornerstone of modern neuropharmacology is a testament to the power of understanding drug metabolism and mechanism of action. Its high and specific affinity for VMAT2 has not only provided a therapeutic avenue for debilitating hyperkinetic movement disorders but has also furnished researchers with a powerful tool to probe the integrity of the monoaminergic system in the living human brain. The development of second-generation drugs, deutetrabenazine and valbenazine, which are essentially sophisticated delivery systems for this compound isomers, highlights the ongoing innovation in leveraging this fundamental molecular scaffold. As research continues, the principles learned from the discovery and development of this compound will undoubtedly continue to inform the design of future therapies for a range of neurological and psychiatric conditions.

References

- 1. TD Efficacy | INGREZZA® (valbenazine) capsules | HCP [ingrezzahcp.com]

- 2. neurologylive.com [neurologylive.com]

- 3. Valbenazine as the first and only approved treatment for adults with tardive dyskinesia. [vivo.weill.cornell.edu]

- 4. Huntington's Disease Chorea 3-year Study | AUSTEDO® (deutetrabenazine) tablets [austedohcp.com]

- 5. Safety and Efficacy of Deutetrabenazine at High versus Lower Daily Dosages in the ARC-HD Study to Treat Chorea in Huntington Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of Tetrabenazine and Its Derivatives, Pursuing Efficiency and Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Randomized controlled trial of deutetrabenazine for tardive dyskinesia: The ARM-TD study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. Mechanism of action of vesicular monoamine transporter 2 (VMAT2) inhibitors in tardive dyskinesia: reducing dopamine leads to less “go” and more “stop” from the motor striatum for robust therapeutic effects | CNS Spectrums | Cambridge Core [cambridge.org]

- 10. Valbenazine (Ingrezza): The First FDA-Approved Treatment for Tardive Dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The effects of valbenazine on tardive dyskinesia in older and younger patients - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structural mechanisms for VMAT2 inhibition by tetrabenazine [elifesciences.org]

The Neuroprotective Potential of Dihydrotetrabenazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydrotetrabenazine (B1670615) (DTBZ), the active metabolite of tetrabenazine (B1681281) and deutetrabenazine, is a potent and selective inhibitor of the vesicular monoamine transporter 2 (VMAT2). By depleting presynaptic monoamines, particularly dopamine (B1211576), DTBZ mitigates the cytotoxic effects of excessive cytosolic dopamine, a key contributor to neurodegeneration. This technical guide provides an in-depth overview of the neuroprotective effects of this compound, focusing on its core mechanism of action, downstream signaling effects on oxidative stress and apoptosis, and detailed experimental protocols for its investigation. Quantitative data from key studies are summarized, and relevant biological pathways and experimental workflows are visualized to facilitate a deeper understanding of its therapeutic potential in neurodegenerative disorders such as Huntington's and Parkinson's diseases.

Introduction

Neurodegenerative diseases, including Huntington's disease (HD) and Parkinson's disease (PD), are characterized by the progressive loss of specific neuronal populations. A key pathological feature in these conditions is the dysregulation of monoaminergic neurotransmission, particularly involving dopamine. Excessive cytosolic dopamine can undergo auto-oxidation, leading to the generation of reactive oxygen species (ROS), oxidative stress, and ultimately, neuronal apoptosis.

This compound (DTBZ) is a high-affinity ligand for the vesicular monoamine transporter 2 (VMAT2), a protein responsible for sequestering cytosolic monoamines into synaptic vesicles.[1][2] By inhibiting VMAT2, DTBZ effectively reduces the vesicular storage and subsequent release of monoamines, leading to their metabolism in the cytoplasm and a reduction in overall monoaminergic signaling.[3] This primary mechanism of action not only provides symptomatic relief in hyperkinetic movement disorders but also confers a neuroprotective effect by reducing the burden of cytotoxic, free cytosolic dopamine.[4][5] This guide delves into the technical details of DTBZ's neuroprotective properties.

Core Mechanism of Neuroprotection: VMAT2 Inhibition

The principal neuroprotective effect of this compound stems from its potent and stereospecific inhibition of VMAT2. The (+)-α-isomer of this compound exhibits a high affinity for VMAT2, with a Ki value of approximately 0.97 nM, while the (-)-isomer is significantly less active.[6] VMAT2 is an integral membrane protein that utilizes a proton gradient to actively transport monoamines such as dopamine, serotonin, and norepinephrine (B1679862) from the neuronal cytoplasm into synaptic vesicles.[3]

By binding to and inhibiting VMAT2, DTBZ disrupts this sequestration process. This leads to an accumulation of monoamines in the cytoplasm, where they are subsequently metabolized by monoamine oxidase (MAO) and other enzymes. The net effect is a depletion of monoamine stores within synaptic vesicles, reducing their release into the synaptic cleft upon neuronal firing.[3]

The reduction of cytosolic dopamine is central to the neuroprotective mechanism. Unsequestered dopamine is prone to auto-oxidation, a process that generates highly reactive quinones and superoxide (B77818) radicals. These reactive species contribute to oxidative stress, damage cellular components, and trigger apoptotic cell death pathways.[4] Therefore, by facilitating the clearance of cytosolic dopamine, DTBZ indirectly mitigates oxidative stress and its downstream deleterious effects.

Signaling Pathway: VMAT2 Inhibition and Reduction of Oxidative Stress

Downstream Effects on Oxidative Stress and Apoptosis

While the primary neuroprotective mechanism of DTBZ is the reduction of monoamine-induced toxicity, this action initiates a cascade of downstream effects that contribute to neuronal survival. These effects are centered around the mitigation of oxidative stress and the inhibition of apoptotic pathways.

Attenuation of Oxidative Stress

By preventing the accumulation of cytosolic dopamine, DTBZ reduces the substrate for auto-oxidation, a major source of ROS in dopaminergic neurons. This leads to a decrease in the overall oxidative burden on the cell. While direct studies on DTBZ's effect on specific antioxidant enzymes are limited, the reduction in ROS production would theoretically alleviate the pressure on the endogenous antioxidant defense system, which includes enzymes like superoxide dismutase (SOD) and catalase.

Inhibition of Apoptosis

Oxidative stress is a potent trigger of the intrinsic apoptotic pathway. By reducing ROS levels, DTBZ can prevent the downstream activation of this cell death cascade. Key players in the intrinsic apoptotic pathway include the Bcl-2 family of proteins, which regulate the permeabilization of the mitochondrial outer membrane. Pro-apoptotic members like Bax promote the release of cytochrome c from the mitochondria, which in turn activates caspase-9 and the executioner caspase-3, leading to cell death. Anti-apoptotic members like Bcl-2 counteract this process. It is hypothesized that by reducing oxidative stress, DTBZ may lead to a more favorable ratio of anti-apoptotic to pro-apoptotic Bcl-2 family proteins, thereby inhibiting the initiation of apoptosis.

Signaling Pathway: Apoptosis Regulation

Quantitative Data Presentation

The following tables summarize key quantitative data related to the interaction of this compound and its derivatives with VMAT2.

Table 1: VMAT2 Binding Affinity and Inhibition

| Compound | Preparation | Assay | Parameter | Value | Reference |

| (+)-α-Dihydrotetrabenazine | Rat brain striatum | In vitro binding | Ki | 0.97 ± 0.48 nM | [6] |

| (-)-α-Dihydrotetrabenazine | Rat brain striatum | In vitro binding | Ki | 2.2 ± 0.3 µM | [6] |

| [3H]this compound | Human brain homogenates | In vitro binding | KD | 2.7 nM | [1][2] |

| [3H]this compound | Mouse brain homogenates | In vitro binding | KD | 2.4 nM | [7] |

| This compound | Mouse brain synaptic vesicles | Serotonin uptake inhibition | IC50 | 2.6 nM | [7] |

| (+)-9-Trifluoroethoxy-α-DTBZ | Rat brain VMAT2 | [3H]HTBZ binding inhibition | Ki | 1.48 nM | [8] |

| (+)-9-Trifluoroethoxy-α-DTBZ | Rat striatal synaptosomes | [3H]DA uptake inhibition | IC50 | 6.11 nM | |

| This compound Derivative (13e) | Rat striatal synaptosomes | [3H]DA uptake inhibition | IC50 | 6.04 ± 0.03 nM | [9] |

Table 2: In Vivo Effects of Tetrabenazine (Parent Compound of this compound)

| Animal Model | Treatment | Duration | Key Finding | Reference |

| YAC128 HD mice | "Early" Tetrabenazine | From 2 months of age | Alleviated motor deficits and reduced striatal cell loss | [8][10] |

| YAC128 HD mice | "Late" Tetrabenazine | From 6 months of age | Alleviated motor deficits and reduced striatal cell loss | [8][10] |

Note: Direct quantitative data on the neuroprotective effects of this compound (e.g., dose-response on cell viability) in in vitro models of neurodegeneration are limited in the currently available literature. The data for tetrabenazine are presented as a proxy for the expected effects of its active metabolite, DTBZ.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the neuroprotective effects of this compound.

VMAT2 Binding Assay ([3H]this compound)

This protocol is adapted from studies characterizing ligand binding to VMAT2.[8]

-

Objective: To determine the binding affinity (Ki or KD) of this compound to VMAT2.

-

Materials:

-

Rat brain tissue (striatum or whole brain minus cerebellum)

-

[3H]this compound (radioligand)

-

Unlabeled this compound or other VMAT2 ligands (for competition assays)

-

Sucrose (B13894) solution (0.32 M, ice-cold)

-

HEPES buffer (25 mM)

-

Potassium tartrate solution (100 mM)

-

MgSO4 solution (1 mM)

-

Assay buffer (25 mM HEPES, 100 mM potassium tartrate, 5 mM MgSO4, 0.1 mM EDTA, 0.05 mM EGTA, pH 7.5)

-

Scintillation cocktail

-

Glass fiber filters

-

Homogenizer, centrifuges, scintillation counter.

-

-

Procedure:

-

Vesicle Preparation: a. Homogenize rat brain tissue in ice-cold sucrose solution. b. Centrifuge the homogenate at 1,000 x g for 10-15 minutes at 4°C. c. Collect the supernatant and centrifuge at 20,000 x g for 20-30 minutes at 4°C. d. Resuspend the pellet in a hypotonic buffer and incubate on ice. e. Add HEPES and potassium tartrate solutions and centrifuge again at 20,000 x g. f. Resuspend the final pellet (vesicle-rich fraction) in the assay buffer.

-

Binding Assay: a. In a 96-well plate, add assay buffer, [3H]this compound (at a concentration near its KD), and varying concentrations of unlabeled this compound (for competition curve). b. For total binding, omit the unlabeled ligand. For non-specific binding, add a high concentration of a known VMAT2 inhibitor (e.g., tetrabenazine). c. Add the prepared vesicle suspension to each well. d. Incubate at room temperature for 30-60 minutes. e. Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. f. Wash the filters several times with ice-cold assay buffer. g. Place the filters in scintillation vials with scintillation cocktail. h. Quantify the radioactivity using a scintillation counter.

-

Data Analysis: a. Calculate specific binding by subtracting non-specific binding from total binding. b. Analyze the competition binding data using non-linear regression to determine the IC50, which can then be converted to the Ki value.

-

Experimental Workflow: VMAT2 Binding Assay

In Vitro Neuroprotection Assay (e.g., using SH-SY5Y cells and MPP+)

This protocol is a representative example for assessing neuroprotection against a mitochondrial complex I inhibitor.

-

Objective: To evaluate the ability of this compound to protect neuronal cells from MPP+-induced cytotoxicity.

-

Materials:

-

SH-SY5Y human neuroblastoma cell line

-

Cell culture medium (e.g., DMEM/F12) with fetal bovine serum and antibiotics

-

This compound (DTBZ)

-

MPP+ (1-methyl-4-phenylpyridinium)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability reagent

-

DMSO

-

96-well cell culture plates

-

Plate reader.

-

-

Procedure:

-

Cell Culture: a. Culture SH-SY5Y cells in standard conditions (37°C, 5% CO2). b. Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treatment: a. Pre-treat the cells with various concentrations of this compound for 1-2 hours. b. Add MPP+ to the wells to induce cytotoxicity (a pre-determined optimal toxic concentration should be used). Include control wells with no treatment, DTBZ alone, and MPP+ alone. c. Incubate for 24-48 hours.

-

Cell Viability Assessment (MTT Assay): a. Add MTT solution to each well and incubate for 2-4 hours at 37°C. b. Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals. c. Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

-

Data Analysis: a. Normalize the absorbance values to the untreated control to calculate the percentage of cell viability. b. Plot the cell viability against the concentration of this compound to determine the dose-response relationship and EC50 for neuroprotection.

-

Assessment of Apoptosis (Caspase-3 Activity Assay)

-

Objective: To determine if this compound reduces caspase-3 activation in a model of neurotoxicity.

-

Materials:

-

Neuronal cell line (e.g., PC12 cells)

-

Neurotoxin (e.g., 6-hydroxydopamine, 6-OHDA)

-

This compound

-

Caspase-3 activity assay kit (fluorometric or colorimetric)

-

Cell lysis buffer

-

96-well plates

-

Fluorometer or spectrophotometer.

-

-

Procedure:

-

Cell Culture and Treatment: a. Culture and seed PC12 cells in 96-well plates. b. Pre-treat with this compound followed by the addition of 6-OHDA. c. Incubate for a time period known to induce apoptosis (e.g., 12-24 hours).

-

Cell Lysis: a. Lyse the cells using the lysis buffer provided in the assay kit. b. Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

Caspase-3 Activity Measurement: a. Add the cell lysate to a new 96-well plate. b. Add the caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric) to each well. c. Incubate at 37°C for 1-2 hours. d. Measure the absorbance or fluorescence using a plate reader.

-

Data Analysis: a. Quantify the caspase-3 activity based on the signal generated and normalize to the protein concentration of the lysate. b. Compare the caspase-3 activity in DTBZ-treated cells to that in cells treated with the neurotoxin alone.

-

Conclusion

This compound demonstrates significant neuroprotective potential, primarily through its potent inhibition of VMAT2. By reducing the cytosolic concentration of dopamine and other monoamines, DTBZ effectively mitigates oxidative stress and downstream apoptotic signaling, key drivers of neuronal death in several neurodegenerative diseases. The experimental protocols and quantitative data presented in this guide provide a framework for researchers and drug development professionals to further investigate and harness the therapeutic benefits of this compound. Future research should focus on elucidating the precise downstream signaling pathways modulated by DTBZ and on conducting in vivo studies to validate the neuroprotective effects observed in vitro. These efforts will be crucial in translating the promise of this compound into effective neuroprotective therapies for patients.

References

- 1. [3H]this compound, a new in vitro monoaminergic probe for human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [PDF] VMAT2 Safeguards β-Cells Against Dopamine Cytotoxicity Under High-Fat Diet–Induced Stress | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. neurosciences.ucsd.edu [neurosciences.ucsd.edu]

- 5. VMAT2 and Parkinson’s disease: harnessing the dopamine vesicle - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Binding of alpha-dihydrotetrabenazine to the vesicular monoamine transporter is stereospecific - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [3H]this compound, a new marker for the visualization of dopaminergic denervation in the rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. (+)-9-Trifluoroethoxy-α-Dihydrotetrabenazine as a Highly Potent Vesicular Monoamine Transporter 2 Inhibitor for Tardive Dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and analysis of this compound derivatives as novel vesicular monoamine transporter 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

Dihydrotetrabenazine's High-Affinity Binding to Synaptic Vesicles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of dihydrotetrabenazine's (DTBZ) binding affinity to the vesicular monoamine transporter 2 (VMAT2) on synaptic vesicles. This compound (B1670615), an active metabolite of tetrabenazine (B1681281), is a potent and selective inhibitor of VMAT2, a critical protein for the packaging of monoamine neurotransmitters into synaptic vesicles.[1][2][3] Understanding the quantitative and methodological aspects of this interaction is crucial for the development of therapeutics targeting neuropsychiatric disorders associated with dysregulated monoaminergic neurotransmission.[4][5][6]

Core Mechanism of Action

This compound exerts its effects by binding to VMAT2, a transporter protein located on the membrane of synaptic vesicles within presynaptic neurons.[2] This binding inhibits the transporter's function, which is to uptake cytosolic monoamines (such as dopamine (B1211576), serotonin, norepinephrine, and histamine) into the vesicles.[1][7] By preventing this sequestration, DTBZ leads to a depletion of monoamine stores available for release into the synaptic cleft, thereby modulating neurotransmission.[1][8] This presynaptic mechanism of reducing neurotransmitter release, rather than blocking postsynaptic receptors, represents a unique therapeutic approach.

Quantitative Binding Affinity of this compound and its Analogs to VMAT2

The binding affinity of this compound and its related compounds to VMAT2 has been extensively characterized using radioligand binding assays. The data presented below, summarized from multiple studies, highlights the high affinity and stereoselectivity of this interaction. The dissociation constant (Kd), inhibitory constant (Ki), and the half-maximal inhibitory concentration (IC50) are key parameters for quantifying this binding.

| Compound/Isomer | Binding Parameter | Value (nM) | Species/Tissue | Radioligand |

| [3H]this compound | Kd | 2.7 | Human Brain | [3H]this compound |

| [3H]this compound | Kd | 2.3 - 9 | Bovine Striatal Synaptic Vesicles | [3H]this compound |

| [3H]this compound | Kd | 26 ± 9 | Human VMAT2 (chimera) | [3H]this compound |

| (+)-α-Dihydrotetrabenazine | Ki | 1.4 | Human Platelet Homogenates | [3H]-HTBZ |

| (+)-α-deuHTBZ | Ki | 1.5 | Human Platelet Homogenates | [3H]-HTBZ |

| (+)-β-deuHTBZ | Ki | 12.4 | Human Platelet Homogenates | [3H]-HTBZ |

| (-)-α-deuHTBZ | Ki | ~2678 | Human Platelet Homogenates | [3H]-HTBZ |

| (-)-β-deuHTBZ | Ki | ~1128 | Human Platelet Homogenates | [3H]-HTBZ |

| (+)-13e | Ki | 1.48 | Rat Brain VMAT2 | [3H]HTBZ |

| (-)-13e | Ki | 270 | Rat Brain VMAT2 | [3H]HTBZ |

| HTBZ | Ki | 4.22 | Rat Brain VMAT2 | [3H]HTBZ |

| (+)-Tetrabenazine | Ki | 4.47 | Rat Striatum | [3H]this compound |

| (-)-Tetrabenazine | Ki | 36,400 | Rat Striatum | [3H]this compound |

| (2R,3R,11bR)-Dihydrotetrabenazine ((+)-2) | Ki | 3.96 | Rat Striatum | [3H]this compound |

| Compound 13e | IC50 | 5.13 ± 0.16 | Rat Striatal Synaptosomes | [3H]this compound |

| (+)-13e | IC50 | 6.11 | Rat Striatal Synaptosomes | [3H]DA |

| (-)-13e | IC50 | 129 | Rat Striatal Synaptosomes | [3H]DA |

| HTBZ | IC50 | 30.61 | Rat Striatal Synaptosomes | [3H]DA |

Note: HTBZ refers to this compound. deuHTBZ refers to deuterated this compound. The specific isomers are indicated. Data is compiled from multiple sources.[9][10][11][12][13][14][15][16]

Experimental Protocol: [3H]this compound Radioligand Binding Assay

The following protocol provides a detailed methodology for a competitive radioligand binding assay to determine the binding affinity of test compounds for VMAT2, based on descriptions from several cited studies.[6][9][13][17]

1. Preparation of Synaptic Vesicles:

-

Euthanize rodents (e.g., Sprague-Dawley rats) and rapidly dissect the striatum on ice.

-

Homogenize the tissue in ice-cold buffer (e.g., 0.32 M sucrose, 10 mM HEPES, pH 7.4).

-